S-Octyl 3-methylbutanethioate
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Overview
Description
S-Octyl 3-methylbutanethioate: is an organic compound belonging to the class of esters. It is characterized by the presence of an octyl group attached to the sulfur atom of 3-methylbutanethioate. This compound is known for its distinctive odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl 3-methylbutanethioate typically involves the esterification of 3-methylbutanethioic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-methylbutanethioic acid+octanolH2SO4S-Octyl 3-methylbutanethioate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Octyl 3-methylbutanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-Octyl 3-methylbutanethioate is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving esterases and thioesterases.
Medicine: While not directly used as a drug, this compound serves as a model compound in pharmacological studies to understand the behavior of ester-containing drugs.
Industry: In the fragrance and flavor industry, this compound is used to impart specific scents and flavors to products. Its unique odor profile makes it a valuable additive in perfumes and food flavorings.
Mechanism of Action
The mechanism of action of S-Octyl 3-methylbutanethioate involves its interaction with specific molecular targets, such as enzymes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of octanol and 3-methylbutanethioic acid. These products can then participate in further biochemical pathways.
Comparison with Similar Compounds
- S-Methyl 3-methylbutanethioate
- S-Ethyl 3-methylbutanethioate
- S-Propyl 3-methylbutanethioate
Uniqueness: S-Octyl 3-methylbutanethioate is unique due to its longer octyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length affects its solubility, volatility, and odor profile, making it suitable for specific applications in the fragrance and flavor industry.
Properties
CAS No. |
36584-92-6 |
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Molecular Formula |
C13H26OS |
Molecular Weight |
230.41 g/mol |
IUPAC Name |
S-octyl 3-methylbutanethioate |
InChI |
InChI=1S/C13H26OS/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
HVKCKTZTEWYBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)CC(C)C |
Origin of Product |
United States |
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